1-Benzyl-1-methylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

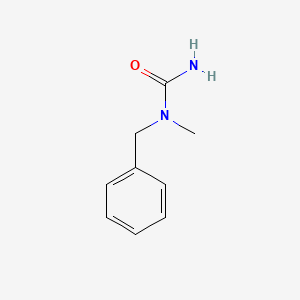

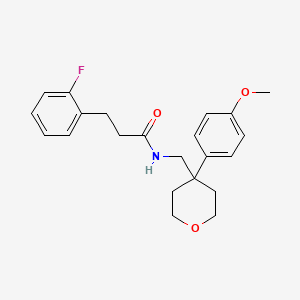

1-Benzyl-1-methylurea is a specialty product used in proteomics research . It has a molecular formula of C9H12N2O and a molecular weight of 164.2 .

Synthesis Analysis

A method for the synthesis of N-substituted ureas, which could potentially include 1-Benzyl-1-methylurea, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram-scale synthesis of molecules having commercial applications .Molecular Structure Analysis

The molecular structure of 1-Benzyl-1-methylurea is represented by the formula C9H12N2O . The average mass is 164.204 Da and the monoisotopic mass is 164.094955 Da .Chemical Reactions Analysis

The synthesis of N-substituted ureas, including 1-Benzyl-1-methylurea, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .科学的研究の応用

Chemical Reactions and Synthesis :

- Butler and Leitch (1980) investigated the reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution, providing insights into the mechanistic aspects of urea chemistry and its derivatives (Butler & Leitch, 1980).

Biological Activity and Therapeutic Potentials :

- Meenongwa et al. (2015) explored the DNA-interacting and biological properties of copper(II) complexes derived from amidino-O-methylurea, highlighting their antibacterial properties and cytotoxicity against certain cancer cell lines (Meenongwa et al., 2015).

Applications in Material Science and Engineering :

- Torres et al. (2014) studied the behavior of derivatives such as 1,3-dibenzylthiourea as corrosion inhibitors in steel, offering insights into their effectiveness and potential industrial applications (Torres et al., 2014).

- Ashfaq et al. (2021) synthesized unsymmetrical acyl thiourea derivatives and evaluated their third-order nonlinear optical properties, indicating their potential use in nonlinear optical applications (Ashfaq et al., 2021).

Pharmacological and Toxicological Research :

- Sternson and Gammans (1975) conducted a study on the rearrangement of aromatic hydroxylamine, including 1-hydroxy-1-phenyl-3-methylurea, in rats, contributing to the understanding of hepatic isomerase-catalyzed rearrangements (Sternson & Gammans, 1975).

Physical and Chemical Properties Analysis :

- Ferloni and Gatta (1995) measured the heat capacities of N-methylurea and other urea derivatives, providing valuable data for thermodynamic analysis and material science applications (Ferloni & Gatta, 1995).

Molecular Structure and Spectroscopy Studies :

- Lestard et al. (2015) characterized 1-Benzyl-3-furoyl-1-phenylthiourea using various spectroscopic techniques, providing insights into its molecular structure and stability (Lestard et al., 2015).

特性

IUPAC Name |

1-benzyl-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLKRQZILLTMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1-methylurea | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

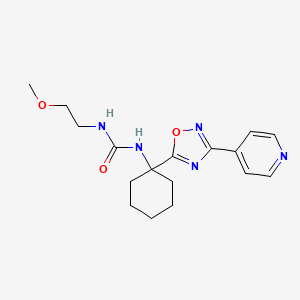

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2617502.png)

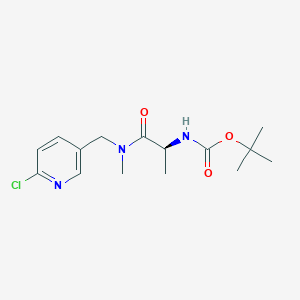

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2617510.png)

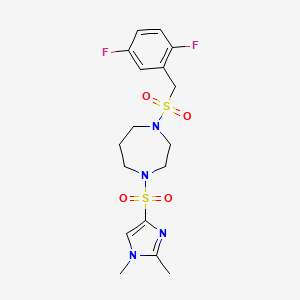

![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2617516.png)